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Executive Summary

This application note details the integration of Fluorescent Red Mega 500—a Large Stokes
Shift (LSS) fluorophore—into Fluorescence In Situ Hybridization (FISH) workflows. Unlike
traditional red fluorophores (e.g., TRITC, Cy3, Alexa Fluor 555) that require green excitation
(~530-550 nm), Fluorescent Red Mega 500 features a unique spectral signature with
maximal absorption at 505 nm and emission at 612 nm (Stokes shift >100 nm).

The Core Advantage: This spectral separation allows researchers to excite both a green
fluorophore (e.g., FITC/Alexa 488) and Fluorescent Red Mega 500 using a single 488 nm
Argon laser or blue LED source, while detecting their emissions in distinct channels. This
eliminates chromatic shift caused by filter turret rotation and simplifies hardware requirements

for multiplexing.

Technical Specifications & Spectral Logic

To successfully deploy Fluorescent Red Mega 500, one must understand the Twisted
Intramolecular Charge Transfer (TICT) mechanism that governs its fluorescence.
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Property Value Notes

Efficiently excited by 488 nm
Excitation Max 505 nm lasers (approx. 70-80% max

absorption).

Deep red emission, distinct

Emission Max 612 nm
from FITC (525 nm).
"Mega" shift prevents self-
Stokes Shift ~107 nm quenching and simplifies filter
design.
o o High brightness comparable to
Extinction Coefficient 90,000 M~tcm~1
standard Alexa dyes.
Hydrophilic nature reduces
Solubility Water/DMSO non-specific binding in nuclear

staining.

Diagram 1: The LSS Multiplexing Concept

This diagram illustrates the optical path logic, demonstrating how a single excitation source
drives dual-channel detection.

FITC/Alexa 488 Detector 1
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Excitation Source Excites Both Sample - Dichroic/Emission
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Figure 1: Optical pathway for single-source excitation (488nm) of dual targets. Note the

simultaneous excitation capability.

Experimental Protocols
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This guide focuses on an Indirect FISH Detection method. Direct labeling of nucleotides with
LSS dyes is possible via amino-allyl dUTP, but the indirect method (Hapten-labeled probe

Secondary Detection) offers signal amplification and higher sensitivity for low-copy targets.

Materials Required

e Probe: Biotin or Digoxigenin (Dig)-labeled DNA probe.

Detection Reagent: Streptavidin-Mega 500 (for Biotin) or Anti-Dig-Mega 500 (for Dig).

Counterstain: DAPI (Blue).[1]

Buffer: 4x SSC, 0.1% Tween-20 (SSCT).

Blocking: 3% BSA in 4x SSC.

Protocol A: Post-Hybridization Detection

Pre-requisite: Standard probe hybridization and stringency washes have been completed.
» Blocking (Critical Step):

o Incubate slides in Blocking Buffer (3% BSA/4x SSC) for 30 minutes at Room Temperature
(RT).

o Why: Mega 500 is a charged fluorophore. Blocking neutralizes charge-based non-specific
binding to the nuclear matrix.

e Primary Detection Incubation:

o Dilute Streptavidin-Mega 500 or Anti-Dig-Mega 500 to a concentration of 1-5 pg/mL in
Blocking Buffer.

o Apply 100 pL per slide. Cover with Parafilm or a coverslip to prevent evaporation.

o Incubate for 45—60 minutes at RT in a humidified dark chamber.
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o Note: Do not exceed 1 hour. Extended incubation increases cytoplasmic background with
LSS dyes.

e Washing:
o Wash 3 x 5 minutes in 4x SSCT (0.1% Tween-20) at RT with gentle agitation.

o Tip: The Tween-20 detergent is essential here to strip unbound hydrophobic dye
aggregates.

» Counterstaining:
o Apply DAPI (0.5 pg/mL) for 2 minutes.
o Wash 1 x 3 minutes in PBS.
e Mounting:
o Mount using an antifade medium (e.g., ProLong Gold or Mowiol).

o Caution: Avoid mounting media containing p-phenylenediamine (PPD) if possible, as it can
sometimes react with TICT dyes; DABCO/Glycerol mixes are safer.

Microscopy & Image Acquisition

The success of this protocol relies entirely on the optical configuration. Using a standard
"TRITC" filter set will result in zero signal because the TRITC excitation filter (550 nm) is
located where Mega 500 does not absorb (it absorbs at 505 nm).

Hardware Configuration Table
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Component Specification Reason

) 488 nm (Laser) or 470/490 nm Excites both FITC and Mega
Light Source

(LED) 500.
) o Reflects <505 nm (Excitation),
Dichroic Mirror 505 nm LP (Long Pass) ] o
Transmits >505 nm (Emission).
o ) Captures FITC/Alexa 488
Emission Filter 1 Bandpass 525/50 nm

(Green).

L i Bandpass 615/40 nm or
Emission Filter 2 Captures Mega 500 (Red).
Longpass 590 nm

Diagram 2: Experimental Workflow

Visualizing the step-by-step wet-lab process.

Hybridized Slide

(Biotin-Probe)

Block: 3% BSA/4xSSC
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Incubate: Streptavidin-Mega 500
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Wash: 3x 4xSSCT
Remove Unbound Dye

Mount & Image

(488nm Ex / 612nm Em)
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Figure 2: Indirect FISH detection workflow using Mega 500 conjugates.
Troubleshooting & Optimization
Issue: High Background / "Red Haze"

o Cause: Large Stokes Shift dyes often have larger conjugated aromatic systems (TICT
mechanism) which can be "sticky" to chromatin.

e Solution: Increase Tween-20 concentration in the wash buffer to 0.2% and ensure the
Blocking Buffer contains at least 3% BSA.

Issue: Signal Bleed-through into Green Channel

¢ Cause: While Mega 500 emits at 612 nm, it has a "tail" that can bleed into broad green
filters.

¢ Solution: Use a narrow bandpass filter for Green (e.g., 525/30 nm) rather than a wide 535/50
nm filter. This cuts off the onset of the Mega 500 emission.

Issue: No Signal in Red Channel
o Cause: User accidentally used a TRITC/Cy3 filter cube (Green Excitation).

e Solution: Verify you are exciting with Blue light (488 nm). The dye is transparent to Green
excitation light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubs.acs.org/doi/10.1021/acs.accounts.7b00028
https://www.benchchem.com/product/b12058957?utm_src=pdf-custom-synthesis#bc-rfq
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/370/196/vol6_iss2_atto.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11369766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11369766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3959589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3959589/
https://www.benchchem.com/product/b12058957/docs#fish-microscopy-protocols-using-fluorescent-red-mega-500
https://www.benchchem.com/product/b12058957/docs#fish-microscopy-protocols-using-fluorescent-red-mega-500
https://www.benchchem.com/product/b12058957/docs#fish-microscopy-protocols-using-fluorescent-red-mega-500
https://www.benchchem.com/product/b12058957/docs#fish-microscopy-protocols-using-fluorescent-red-mega-500
https://www.benchchem.com/product/b12058957?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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